5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a methoxymethyl group and at position 5 with a fluorinated pyrrolidine ring. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The methoxymethyl group enhances solubility due to its polar ether moiety, while the 4-fluoropyrrolidine introduces stereoelectronic effects that may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIORAAYXYPIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 201.2 g/mol
- CAS Number : 1935329-48-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound has been shown to exhibit:
- Antiproliferative Effects : Studies indicate that oxadiazole derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The compound's mechanism involves interference with cellular pathways that regulate cell cycle progression and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the oxadiazole ring can significantly enhance biological activity. For instance:
- Fluorination : The presence of fluorine in the pyrrolidine moiety has been linked to increased potency against cancer cell lines.
- Methoxymethyl Substitution : This group may enhance lipophilicity, improving cellular uptake and bioavailability .
Anticancer Activity
-
In Vitro Studies :
- A study demonstrated that compounds similar to this compound exhibited IC values significantly lower than standard chemotherapeutics like 5-fluorouracil. For example, certain derivatives showed IC values around 7.21 µM against HepG2 liver cancer cells .
- Molecular docking studies have revealed that these compounds can bind effectively to the active sites of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair processes .
- Telomerase Inhibition :
Comparative Biological Activity Table
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | ~7.21 | Telomerase inhibition |
| 5-Fluorouracil | HepG2 | 110 | Standard chemotherapeutic |
| Compound A (similar derivative) | HeLa | <10 | Topoisomerase I inhibition |
Scientific Research Applications
Antidiabetic Activity
One of the notable applications of this compound is in the field of diabetes treatment. Research indicates that related pyrrolidine compounds can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes .
Anticancer Properties
Studies have indicated that oxadiazole derivatives exhibit anticancer activity. The unique structure of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth .
Neuropharmacological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, making them candidates for further research in neuropharmacology .
Case Study 1: DPP-IV Inhibition
In a study examining the efficacy of various pyrrolidine derivatives, including compounds similar to this compound, researchers found significant DPP-IV inhibition leading to improved blood glucose levels in diabetic rat models. The results demonstrated a dose-dependent response, suggesting that structural modifications could enhance efficacy further .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives highlighted the effectiveness of this compound against breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways, indicating its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility : The methoxymethyl group in the target compound improves aqueous solubility compared to isopropyl () or chloromethyl () substituents, which are more lipophilic or reactive .
Fluorination Impact: Fluorination at the pyrrolidine ring (target compound) may enhance metabolic stability and binding affinity compared to non-fluorinated pyrrolidine analogs (e.g., ) .
Biological Activity: Aryl substituents at position 3 (e.g., 4-trifluoromethylphenyl in ) are associated with anticancer activity, while heteroaromatic groups (e.g., pyridazine in ) correlate with antimicrobial effects .
Physicochemical and Pharmacokinetic Comparison
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
A common route involves reacting amidoximes with esters, acid chlorides, or anhydrides to form the 1,2,4-oxadiazole ring via cyclodehydration. This method is well-documented and adaptable to various substituents on the ring.
Oxidative Cyclization of Hydrazides
Specific Preparation Methods for this compound
Stepwise Synthesis Overview
Based on the literature and analogous synthetic routes for fluoropyrrolidinyl oxadiazoles, the preparation involves:
Synthesis of the 4-fluoropyrrolidine precursor: The pyrrolidine ring bearing a fluorine atom at the 4-position is synthesized or procured, often via nucleophilic substitution or fluorination of pyrrolidine derivatives.
Introduction of the methoxymethyl substituent: The methoxymethyl group is typically installed via alkylation of a suitable precursor or via functional group transformation such as Williamson ether synthesis on a hydroxymethyl intermediate.
Formation of the oxadiazole ring: The key cyclization step involves reacting an amidoxime intermediate (derived from the nitrile or hydrazide precursor) with a suitable carboxylic acid derivative or its activated form (e.g., acid chloride, anhydride) under dehydrating conditions to close the 1,2,4-oxadiazole ring.
Representative Synthetic Procedure (Adapted from Related Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Fluoropyrrolidine synthesis | Fluorination of pyrrolidine derivative using electrophilic fluorinating agent | 75-85 | Ensures regioselective fluorination at 4-position |
| 2 | Preparation of amidoxime intermediate | Reaction of nitrile precursor with hydroxylamine hydrochloride in ethanol | 80-90 | Amidoxime formation essential for cyclization |
| 3 | Alkylation with methoxymethyl chloride | Williamson ether synthesis in presence of base (e.g., K2CO3) | 70-80 | Introduces methoxymethyl substituent at 3-position |
| 4 | Cyclization to 1,2,4-oxadiazole | Heating amidoxime with acid chloride or carboxylic acid derivative in DMF with base (e.g., DBU) under inert atmosphere | 65-75 | Key ring closure step forming oxadiazole core |
Note: Specific yields and conditions vary depending on substrate purity, solvent, temperature, and catalysts used.
Detailed Reaction Conditions and Mechanistic Insights
Amidoxime Formation: The nitrile precursor undergoes nucleophilic attack by hydroxylamine, forming the amidoxime intermediate. This step is typically performed in ethanol or methanol under reflux.
Methoxymethyl Group Installation: The hydroxyl group on the intermediate is alkylated with methoxymethyl chloride under basic conditions to yield the methoxymethyl ether. Potassium carbonate or similar bases facilitate deprotonation and nucleophilic substitution.
Oxadiazole Ring Cyclization: The amidoxime intermediate reacts with an activated carboxylic acid derivative (often an acid chloride) in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dry DMF under nitrogen atmosphere. The reaction is typically initiated at low temperature (0–4 °C) and then allowed to proceed at room temperature overnight. This promotes cyclodehydration forming the 1,2,4-oxadiazole ring.
Purification: The crude product is purified by flash column chromatography using hexane/ethyl acetate mixtures to isolate the target compound with high purity.
Comparative Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime + Acid Chloride Cyclization | Amidoxime, acid chloride | DBU, DMF, inert atmosphere | High regioselectivity, good yields | Requires preparation of acid chloride, moisture sensitive |
| Oxidative Cyclization of Hydrazides | Hydrazides | Ferric chloride, iodine/mercury oxide | Mild conditions, versatile | Use of toxic oxidants, moderate yields |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Lewis acids, heat | Efficient ring formation | Control of regioselectivity can be challenging |
| Microwave-Assisted Cyclization | Hydrazides, acids | Microwave irradiation, clay catalysts | Rapid synthesis, high yields | Requires specialized equipment |
Research Findings and Optimization Notes
The use of DBU as a base in DMF under nitrogen atmosphere at low temperatures improves the yield and purity of the cyclization step by minimizing side reactions and hydrolysis.
The methoxymethyl substituent installation via Williamson ether synthesis is best performed prior to ring closure to avoid complications in cyclization.
Fluorine substitution on the pyrrolidine ring influences the electronic properties of the oxadiazole and may require careful control of reaction conditions to prevent defluorination or side reactions.
Purification by flash chromatography using a hexane/ethyl acetate solvent system (1:1) provides optimal separation of the product from impurities.
Alternative synthetic routes involving nitrile oxide cycloadditions have been explored but are less common for this specific substitution pattern due to regioselectivity challenges.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole, and how can purity be optimized?
- Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., fluoropyrrolidine derivatives and methoxymethyl-substituted oxadiazole intermediates). Key steps include:
- Use of phosphorus oxychloride or thionyl chloride for ring formation .
- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80–100°C) while maintaining yields >75% .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluoropyrrolidine integration at δ 4.2–5.1 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect by-products .
- X-ray Crystallography : Resolve stereochemistry of the fluoropyrrolidine ring (e.g., chair conformation) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H] at m/z 268.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Variables :
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the oxadiazole ring .
- Catalysts : Lewis acids (e.g., ZnCl) improve cyclization efficiency .
- Temperature : Microwave irradiation at 100°C reduces side reactions (e.g., hydrolysis of methoxymethyl group) .
- Experimental Design : Use a factorial design to test solvent/catalyst combinations, followed by ANOVA to identify significant factors .
Q. What structural modifications influence bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
- Key Modifications :
- Methodology : Synthesize analogs with variations (e.g., replacing fluorine with chlorine) and test in enzyme inhibition assays (IC comparisons) .
Q. How can contradictory biological activity data across studies be resolved?
- Approach :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify true efficacy vs. cytotoxicity .
- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis pathways) .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., 14-α-demethylase for antifungal activity) .
- ADMET Prediction : SwissADME to assess logP (target: 2–3), bioavailability, and CYP450 inhibition risks .
- Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with experimental IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
